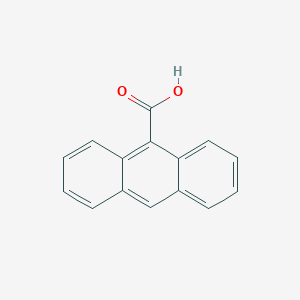

9-Anthracenecarboxylic acid

Description

Significance of Polycyclic Aromatic Hydrocarbons in Contemporary Chemical Research

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org Their inherent planarity and extensive π-conjugated systems give rise to unique electronic and photophysical properties, which are central to their importance in contemporary chemical research. frontiersin.org PAHs are extensively studied for their potential in developing new organic electronic materials, such as organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. rroij.com The ability of their fused ring systems to facilitate charge transport and absorb and emit light is a key area of investigation. frontiersin.org

Furthermore, the structural diversity of PAHs allows for the fine-tuning of their properties through chemical modification, enabling the synthesis of molecules with tailored characteristics for specific applications. frontiersin.orgrroij.com In addition to their role in materials science, PAHs are also of significant interest in environmental science and toxicology due to their natural and anthropogenic origins and their potential health impacts. researchgate.netebsco.comnih.gov

Unique Structural Features and Reactivity Profile of Anthracene-9-carboxylic Acid for Advanced Studies

Anthracene-9-carboxylic acid (9-ACA) possesses a distinct set of structural and reactive characteristics that make it particularly well-suited for advanced chemical studies. The anthracene (B1667546) core provides a rigid, planar, and fluorescent platform. rroij.com The carboxylic acid group, attached at the 9-position, introduces a site for a variety of chemical transformations and intermolecular interactions.

The carboxylic acid moiety can be deprotonated to form a carboxylate, enabling the formation of metal-organic frameworks (MOFs) and other coordination complexes. researchgate.netnih.gov This functionality also allows for the formation of strong hydrogen bonds, which can direct the self-assembly of molecules into well-defined supramolecular structures. mdpi.com

A particularly noteworthy feature of anthracene derivatives, including 9-ACA, is their ability to undergo [4+4] photodimerization. acs.orgfigshare.com This reversible photochemical reaction, induced by UV light, can lead to significant changes in the material's structure and properties, making it a key component in the development of photomechanical materials and actuators. acs.orgfigshare.comresearchgate.net The reversibility of this reaction, often thermally driven, allows for the creation of materials that can change shape and then return to their original state. acs.org

Historical Context and Evolution of Academic Research on Anthracene Carboxylic Acids

Research into anthracene and its derivatives has a long history, with early work focusing on its conversion to anthraquinone (B42736), a precursor for dyes. rroij.com The discovery of the unique photochemical and photophysical properties of anthracene derivatives has led to a surge in academic interest over the past few decades. rroij.comrsc.org

Initial studies on anthracene carboxylic acids likely focused on their synthesis and basic chemical reactivity. However, the evolution of analytical techniques and a deeper understanding of photochemistry have opened up new avenues of research. The ability to modify the anthracene core with functional groups like carboxylic acids has been instrumental in tailoring the properties of these molecules for specific applications. frontiersin.orgrroij.com

Modern research on anthracene carboxylic acids, particularly 9-ACA, is highly interdisciplinary, spanning organic synthesis, materials science, photochemistry, and supramolecular chemistry. Current investigations are focused on harnessing the unique properties of these molecules to create novel materials with advanced functionalities, such as light-actuated devices, chemical sensors, and components for organic electronics. rsc.orgrsc.orgrsc.org The study of how substitutions on the anthracene ring affect the crystal packing and photomechanical response is an active area of research, with the goal of designing materials with improved performance. researchgate.netrsc.org

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₀O₂ | chemicalbook.comnist.gov |

| Molecular Weight | 222.24 g/mol | chemicalbook.com |

| CAS Number | 723-62-6 | chemicalbook.comnist.gov |

| Appearance | Yellow to yellow-green powder | thermofisher.com |

| IUPAC Name | anthracene-9-carboxylic acid | thermofisher.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

anthracene-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWFJBFNAQHLEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16336-69-9 (hydrochloride salt) | |

| Record name | 9-Anthroic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000723626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7049427 | |

| Record name | 9-Anthracenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Alfa Aesar MSDS] | |

| Record name | 9-Anthroic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11332 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000022 [mmHg] | |

| Record name | 9-Anthroic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11332 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

723-62-6 | |

| Record name | 9-Anthracenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=723-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Anthroic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000723626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Anthroic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Anthracenecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Anthracenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthracene-9-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-ANTHROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VK69492FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to Anthracene-9-carboxylic Acid

The preparation of anthracene-9-carboxylic acid can be achieved through several synthetic pathways, each with its own set of advantages and considerations. Modern approaches focus on efficiency, selectivity, and the incorporation of sustainable practices.

Oxidation of 9-Anthraldehyde (B167246) Derivatives

A primary and widely utilized method for the synthesis of anthracene-9-carboxylic acid is the oxidation of 9-anthraldehyde. google.comsigmaaldrich.cnpatsnap.com This transformation can be accomplished using a variety of oxidizing agents and reaction conditions. One reported method involves the use of an oxidizing agent, an auxiliary agent, and a pH buffer, which results in a high purity product (over 99%) with minimal by-products, making it suitable for industrial applications. google.com The reaction conditions are generally mild and the process is straightforward to operate. google.com

Another approach employs a water-soluble photosensitizer in a mixture of acetonitrile (B52724) and water. chemicalbook.com The reaction is carried out by irradiating the mixture with visible light while bubbling air through it for an extended period. chemicalbook.com This method highlights a photochemically driven oxidation process. Furthermore, a process utilizing sodium chlorite (B76162) in the presence of 2-methyl-2-butene (B146552) and a phosphate (B84403) buffer has been described, offering another efficient route to the desired carboxylic acid. patsnap.com A recently developed method focuses on reacting 9-anthraldehyde with sodium tert-butoxide or potassium tert-butoxide in an inert solvent at low temperatures (-15°C to 10°C), aiming to provide a process that is more environmentally friendly by avoiding the use of heavy or transition metals and minimizing the formation of the undesirable by-product, 9,10-anthraquinone. wipo.int

Organometallic Approaches in 9-Anthracenecarboxylic Acid Synthesis

Organometallic chemistry offers powerful tools for the construction of carbon-carbon bonds and the introduction of functional groups. In the context of anthracene-9-carboxylic acid synthesis, organometallic reagents have been employed to achieve this transformation. One such method involves the use of 9-anthraceneboronic acid. Although effective, the accessibility and cost of 9-anthraceneboronic acid can be a limiting factor. google.com For instance, a reported synthesis from 9-anthraceneboronic acid and ethyl acetoacetate (B1235776) achieved an 87% yield, while another using carbon dioxide as the carboxyl source reported an 82% yield. google.com

A direct organometallic synthesis involves the hydrolysis of diethyl zinc in the presence of carboxylic acids at room temperature to produce carboxylate-intercalated layered zinc hydroxides. researchgate.net This method provides an alternative to traditional anion exchange reactions and allows for the direct exfoliation of nanosheets. researchgate.net Another organometallic route involves the reaction of 9,10-dibromoanthracene (B139309) with butyllithium (B86547) to form a lithium salt, which is then treated with dry ice (solid carbon dioxide) to yield anthracene-9-carboxylic acid. google.compatsnap.com This method, however, requires cryogenic temperatures (-78°C) and may not be suitable for large-scale industrial production. google.compatsnap.com

Green Chemistry Principles in Synthesis and Process Development

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. In the synthesis of derivatives of anthracene-9-carboxylic acid, green chemistry approaches have been successfully implemented. A notable example is the Passerini three-component reaction of anthracene-9-carbaldehyde, an isocyanide, and a benzoic acid derivative in water. lew.roresearchgate.net This one-pot reaction proceeds at room temperature and affords α-acyloxycarboxamide derivatives in high yields (74-86%). lew.roresearchgate.net The use of water as a solvent is a key feature of this "green" protocol, as it is non-toxic, inexpensive, and environmentally benign, eliminating the need for volatile and hazardous organic solvents. lew.roresearchgate.net This method is lauded for its operational simplicity and high atom economy. lew.roresearchgate.net

Derivatization Strategies and Functionalization of the Anthracene (B1667546) Core

The anthracene-9-carboxylic acid molecule serves as a versatile platform for further chemical modifications. The carboxylic acid group and the aromatic core can be functionalized to create a wide array of derivatives with tailored properties. cymitquimica.com

Halogen Substitution Effects on Reactivity and Property Modulation

The introduction of halogen atoms onto the anthracene core of this compound can significantly influence its chemical reactivity and physical properties. rsc.orgrsc.org Studies have shown that halogen substitution can affect the energetics and dynamics of reversible photomechanical crystals based on these derivatives. rsc.org For instance, the position and type of halogen can impact the crystal packing and the work density of the resulting materials upon photodimerization. bohrium.com

Theoretical and experimental investigations have revealed that steric interactions play a crucial role in the ability of these molecules to form photodimers. rsc.org Fluorination and chlorination of the anthracene core have been shown to increase the molar volume. bohrium.com While some chlorinated analogues exhibit similar photomechanical responses to their fluorinated counterparts, others, such as 2,6-dichloro-9-anthracenecarboxylic acid, show a distinct behavior. bohrium.com In some cases, substitution at the 10-position with a halogen, like in 10-chloro-9-anthracenecarboxylic acid, can lead to a loss of photoreactivity due to steric hindrance that prevents photodimerization. bohrium.comresearchgate.net

| Substituent | Position | Observed Effect on Photoreactivity/Properties | Reference |

|---|---|---|---|

| Fluorine | 10 | Photoreactive in the solid state, with a longer recovery time compared to unsubstituted this compound. | researchgate.net |

| Chlorine | 10 | Complete loss of photoreactivity due to changes in crystal packing and steric hindrance. | bohrium.comresearchgate.net |

| Bromine | 10 | Loss of photoreactivity due to unfavorable crystal packing. | researchgate.net |

| Fluorine | Various | Varying photomechanical responses depending on the position of the fluorine atom. | bohrium.com |

| Chlorine | 2,6 | Different photomechanical response compared to the 2,6-difluoro derivative. | bohrium.com |

Esterification and Amidation Reactions for Advanced Derivatives

The carboxylic acid functional group of anthracene-9-carboxylic acid is readily converted into esters and amides, providing a pathway to a diverse range of advanced derivatives. cymitquimica.comriyngroup.com These reactions are fundamental in organic synthesis and are used to modify the properties of the parent molecule for various applications. riyngroup.com Esterification can be challenging for sterically hindered acids like anthracene-9-carboxylic acid. acs.org

Amidation reactions have been utilized to synthesize novel compounds. For example, the Passerini reaction, a multicomponent reaction, has been employed to create α-acyloxycarboxamide derivatives from anthracene-9-carbaldehyde, which can be considered a precursor to amidation products of the corresponding acid. lew.roresearchgate.net Silver(I) complexes of anthracene-9-carboxylic acid have been reacted with various imidazoles to form new coordination complexes, demonstrating the versatility of the carboxylate group in forming metal-ligand bonds. nih.govrsc.org These derivatization strategies are crucial for developing new materials with specific optical, electronic, or biological properties. riyngroup.com

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| Esterification | Anthracene-9-carboxylic acid and an alcohol | Anthracene-9-carboxylate ester | acs.org |

| Amidation (via Passerini Reaction of aldehyde precursor) | Anthracene-9-carbaldehyde, an isocyanide, and a benzoic acid derivative | α-Acyloxycarboxamide | lew.roresearchgate.net |

| Complexation | Anthracene-9-carboxylic acid and a silver(I) salt with imidazoles | Silver(I)-anthracene-9-carboxylate-imidazole complexes | nih.govrsc.org |

| Complexation | Anthracene-9-carboxylic acid and a diruthenium complex | Diruthenium tetracarboxylate complex | nih.gov |

Multi-component Reaction Pathways for Novel Anthracene-9-carboxylic Acid Analogues

Multi-component reactions (MCRs) represent a highly efficient strategy in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. tcichemicals.com This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. lew.roresearchgate.net In the context of anthracene-9-carboxylic acid and its derivatives, MCRs provide powerful pathways to novel analogues that would otherwise require lengthy, multi-step syntheses.

A notable example involves the synthesis of novel α-acyloxycarboxamide derivatives using a Passerini three-component reaction. lew.roresearchgate.net This one-pot reaction utilizes anthracene-9-carbaldehyde (a derivative of anthracene-9-carboxylic acid), an isocyanide, and a benzoic acid derivative. lew.ro Conducted in water at room temperature, this method is highlighted as a "green" protocol due to the use of an inexpensive and non-toxic solvent, high product yields (74-86%), and the absence of hazardous organic solvents. lew.roresearchgate.net The reaction brings together the three components in a 1:1:1 ratio to smoothly and cleanly produce the target α-acyloxycarboxamides with no significant side reactions. lew.roresearchgate.net

Another effective multi-component strategy is the one-pot, three-component reaction to produce polycyclic pyridine (B92270) derivatives linked to an anthracene core. researchgate.net This synthesis involves the reaction of 9-anthracenecarboxaldehyde, 4-hydroxycoumarin, and 3-aminopyrazole (B16455) in acetonitrile, catalyzed by p-toluenesulfonic acid (p-TSA). researchgate.net The resulting dihydropyridine (B1217469) derivatives can then be oxidized to the corresponding pyridine compounds using molecular iodine in DMSO. researchgate.net This methodology demonstrates the ability of MCRs to construct complex, fused heterocyclic systems attached to the anthracene scaffold.

Furthermore, indium(III) chloride (InCl₃) has been employed as a catalyst in the solvent-free, three-component cyclocondensation of aldehydes (including aromatic aldehydes), β-naphthol, and cyclic 1,3-dicarbonyl compounds to yield tetrahydrobenzo[a]xanthene-11-ones and diazabenzo[a]anthracene-9,11-dione derivatives. beilstein-journals.orgresearchgate.net This approach has also been extended to the synthesis of dibenzo[a,h]anthracene-12,13-diones from 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, and β-naphthol, again using InCl₃ as a catalyst under solvent-free conditions. beilstein-journals.org

Mechanistic Investigations of Synthetic Pathways

Understanding the mechanisms underlying the synthesis of anthracene-9-carboxylic acid and its analogues is crucial for optimizing reaction conditions and designing new synthetic routes. Mechanistic studies have shed light on several key transformations.

For the Passerini three-component reaction that yields α-acyloxycarboxamide derivatives from anthracene-9-carbaldehyde, a proposed mechanism begins with the protonation of the carbonyl oxygen of the aldehyde by the carboxylic acid. researchgate.net The isocyanide then performs a nucleophilic attack on the carbonyl carbon. This is followed by an intramolecular O-acyl migration (the Mumm rearrangement) to yield the final α-acyloxycarboxamide product. researchgate.net This pathway highlights the concerted and efficient nature of multi-component reactions.

In the realm of transition metal-catalyzed reactions, the synthesis of substituted anthracenes via a Palladium(II)-catalyzed sp³ C–H alkenylation of diphenyl carboxylic acids has been investigated. frontiersin.orgnih.gov The proposed mechanism initiates with the oxidative addition of Pd(II) to a diphenyl carboxylic acid. frontiersin.orgnih.gov An acrylate (B77674) molecule then inserts into the newly formed Pd-C bond. The key step is a subsequent C-H activation and cyclization event that forms the central anthracene ring structure. frontiersin.orgnih.gov

Photochemical reactions of anthracene derivatives have also been the subject of detailed mechanistic study. The photodimerization of crystalline β-9-anthracenecarboxylic acid via a [4 + 4] cycloaddition is a complex, thermally reversible process. acs.orgnih.gov Investigations using photocrystallography and quantum chemical calculations suggest that the reaction does not proceed through a simple, single pathway. Instead, the formation of various product configurations and different tautomeric sites introduces disorder into the crystal lattice during the photoreaction. acs.org The kinetics of this transformation are unusual and have been described by a model that includes an autocatalytic step involving an excimer state, which is formed between a photoexcited molecule and a ground-state molecule. acs.org

Additionally, photoinduced ligand-to-metal charge transfer (LMCT) processes offer another mechanistic avenue. In systems involving iron(III) and a carboxylic acid, photo-irradiation can induce an LMCT process that generates a carboxyl radical and a reduced Fe(II) species. rsc.org The carboxyl radical can then decarboxylate to form an alkyl radical, which can participate in further bond-forming reactions to build more complex molecules. rsc.org

Photophysical Phenomena and Excited State Dynamics

Electronic Absorption and Emission Spectroscopy Investigations

The absorption and emission spectra of ANCA provide significant insights into its ground and excited-state properties. These spectra are profoundly influenced by the solvent, the concentration of the solution, and the acid-base equilibrium of the carboxylic acid group. researchgate.netdoaj.org

The spectroscopic properties of anthracene-9-carboxylic acid exhibit a pronounced dependence on the nature of the solvent, a phenomenon known as solvatochromism. researchgate.netsemanticscholar.org While the absorption spectrum is only slightly sensitive to the solvent, the fluorescence spectrum shows significant changes. semanticscholar.org In protic solvents like water, the fluorescence spectrum is sharp and structured, resembling that of unsubstituted anthracene (B1667546). researchgate.netsemanticscholar.org However, in many aprotic solvents, a distinct, broad, and structureless fluorescence band emerges at longer wavelengths, around 470 nm. researchgate.netacs.org

This behavior is attributed to the different ways solvents interact with the ANCA molecule. In protic solvents, strong hydrogen-bonding interactions with the carboxylic acid group can lead to a blue shift in the absorption spectrum. iitkgp.ac.in This is because the solvation of the COOH group can cause it to be out of plane with the anthracene ring, reducing the resonance interaction. iitkgp.ac.in The broad fluorescence band observed in aprotic solvents is often linked to the formation of intermolecularly hydrogen-bonded dimers. researchgate.netacs.org The polarity of the solvent also plays a role, with the broad emission band's intensity gradually increasing as the solvent polarity decreases. researchgate.net

The table below summarizes the effect of various solvents on the key spectroscopic properties of anthracene-9-carboxylic acid.

| Solvent | Absorption Max (λ_abs) (nm) | Molar Absorptivity (log ε) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) |

| Water | 333, 345, 364, 383 | 4.47, 4.46, 4.38, 4.23 | 388, 412, 434 | 3100 |

| Ethanol (B145695) | 348, 366, 385 | 3.81, 3.86, 3.78 | 388, 412 (shoulder ~440, broad ~470) | 3032 |

| Acetonitrile (B52724) | 348, 366, 385 | 3.80, 3.85, 3.77 | 470 (broad) | 6745 |

| Tetrahydrofuran (THF) | 349, 367, 386 | - | 440 (shoulder), 470 (broad) | - |

| Cyclohexane | 349, 368, 387 | - | 440 (shoulder), 470 (broad) | - |

Data compiled from multiple sources. researchgate.netsemanticscholar.org

The concentration of anthracene-9-carboxylic acid in solution significantly impacts its fluorescence characteristics, primarily due to aggregation. researchgate.netsemanticscholar.org At very low concentrations (e.g., 1x10⁻⁶ M in ethanol), the fluorescence spectrum is dominated by the monomer emission. researchgate.net As the concentration increases, a peculiar broad fluorescence band with a maximum around 470 nm becomes more prominent. researchgate.netsemanticscholar.org

This phenomenon is attributed to the formation of ground-state aggregates, specifically intermolecular hydrogen-bonded dimers between the carboxylic acid groups of two ANCA molecules. researchgate.netacs.org In some interpretations, the formation of even higher-order aggregates, such as excited tetramers formed from the association of an excited dimer and a ground-state dimer, has been proposed to explain the broad fluorescence. researchgate.net The observation of a tail in the absorption spectrum at around 400 nm in aprotic solvents and micellar solutions further supports the existence of ground-state dimeric complexes. semanticscholar.org Excimer fluorescence, resulting from the association of an excited molecule with a ground-state molecule, has also been noted, typically emitting at around 510 nm in crystals or highly concentrated systems. researchgate.netacs.org

The following table illustrates the enhancement of the dimer fluorescence band with increasing ANCA concentration in ethanol.

| ANCA Concentration in Ethanol | Observation |

| 2 x 10⁻⁶ M | Monomer fluorescence is dominant. |

| 1.4 x 10⁻⁵ M | A broad band around 470 nm begins to appear and grow. |

| 2.1 x 10⁻⁵ M | The intensity of the 470 nm band increases relative to the monomer. |

| 2.5 x 10⁻⁵ M | The broad, hydrogen-bonded dimer fluorescence is significantly enhanced. |

Data interpreted from spectral figures. researchgate.net

The luminescence of anthracene-9-carboxylic acid is highly sensitive to pH due to the acid-base equilibrium of the carboxylic acid group. researchgate.netsemanticscholar.org Different chemical species—the neutral acid (AN-COOH), the anionic carboxylate (AN-COO⁻), and aggregated forms—can coexist and are identified by their distinct spectroscopic signatures. researchgate.netdoaj.org

In aqueous solutions, the fluorescence spectrum's shape and intensity change with pH. semanticscholar.org The neutral form (AN-COOH) is associated with a fluorescence shoulder around 440-445 nm, while the deprotonated anion (AN-COO⁻) exhibits a more structured, anthracene-like fluorescence with peaks around 388 and 412 nm. researchgate.net The hydrogen-bonded dimer, (AN-COOH)₂, is responsible for the broad emission band centered at approximately 470 nm. researchgate.net

In near-neutral to slightly acidic solutions, the zwitterionic form can also exist for related aza-aromatic derivatives, though for ANCA the primary equilibrium is between the neutral acid and the carboxylate anion. iitkgp.ac.inacs.org In strongly acidic solutions, protonated species can form. iitkgp.ac.inacs.org The ground-state pKa values for related anthracene dicarboxylic acids have been determined, indicating that the acidity is influenced by the substituent position. scispace.com The protonation state significantly affects the excited-state properties, with deprotonation under basic conditions leading to hypsochromic (blue) shifts in the emission spectra of related derivatives. scispace.com

Excited-State Lifetime and Fluorescence Quantum Yield Analyses

The fluorescence quantum yield (Φf) and excited-state lifetime (τf) of anthracene-9-carboxylic acid and its derivatives are crucial parameters for understanding their excited-state dynamics. These values are sensitive to the molecular environment, including the solvent and the protonation state of the carboxylic acid group. scispace.comiitkgp.ac.in

For instance, the fluorescence quantum yields of related acridine (B1665455) carboxylic acids have been shown to increase with the hydrogen-bonding capacity of the solvent. iitkgp.ac.inacs.org In the case of anthracene dicarboxylic acid derivatives, the quantum yields decrease significantly under basic conditions (deprotonated form) compared to acidic solutions. scispace.com The excited-state lifetimes are also affected; for example, the lifetimes of anthracene dicarboxylic acid isomers in THF are considerably longer than that of anthracene itself. scispace.com In the solid state, the fluorescence quantum yield of crystalline β-9-anthracenecarboxylic acid has been measured to be approximately 7% at 278 K. acs.org

The table below presents photophysical data for anthracene dicarboxylic acid derivatives in different media, illustrating the impact of substituent position and pH.

| Compound | Medium | Quantum Yield (Φf) | Lifetime (τf) (ns) |

| 2,6-ADCA | Acidic DMF | 0.81 | 13.9 |

| 2,6-ADCA | Basic DMF | 0.09 | 2.1 |

| 1,4-ADCA | Acidic DMF | 0.33 | 17.1 |

| 1,4-ADCA | Basic DMF | 0.01 | 1.8 |

| 9,10-ADCA | Acidic DMF | 0.20 | 12.0 |

| 9,10-ADCA | Basic DMF | 0.11 | 10.1 |

| Anthracene | THF | - | 4.9 |

ADCA refers to anthracenedicarboxylic acid. Data from a study on ADCA isomers. scispace.com

Photostability and Mechanistic Studies of Photodegradation

While anthracene-9-carboxylic acid is photostable in many organic solvents, it can be photolabile, particularly in aqueous media at different pH values. researchgate.netsemanticscholar.org The primary mechanism of its photochemical transformation is a [4+4] photodimerization, a cycloaddition reaction between two anthracene moieties. tandfonline.comepa.gov This reaction typically occurs upon irradiation and can lead to the formation of different dimer products. tandfonline.com

In solution, ANCA readily photodimerizes to yield the head-to-tail dimer. tandfonline.com More recent studies have also reported the formation of the head-to-head dimer as a minor product in solution. tandfonline.com In the solid state, ANCA is generally more photostable, but under certain conditions, such as in crystalline double salts with diamines, it can undergo dimerization, as well as decarboxylation and reduction. tandfonline.comtandfonline.com The photodimerization in the crystalline state is a complex, thermally reversible process that can induce disorder in the crystal lattice. acs.orgepa.gov

In addition to dimerization, photodegradation can occur through photooxidation, especially in the presence of air (oxygen). semanticscholar.orgnih.gov In aqueous solutions, an acid-base catalyzed photodegradation process has been observed, with anthraquinone (B42736) identified as the main final product. semanticscholar.org This process is thought to proceed via a 9,9'-dicarboxylic head-to-head dimer intermediate. semanticscholar.org The rate of this photodegradation is enhanced in heterogeneous media like CTAB micelles. semanticscholar.org The generation of non-fluorescent products during photodegradation allows the process to be monitored via the decrease in fluorescence intensity. kuleuven.be

Influence of Substituents on Photophysical Characteristics and Electronic Transitions

Introducing substituents onto the anthracene ring of 9-anthracenecarboxylic acid can significantly tune its photophysical and photochemical properties. rsc.orgresearchgate.netfigshare.com The electronic nature and position of the substituent influence the molecule's crystal packing, excited-state lifetimes, and photoreactivity. researchgate.netnih.gov

Studies on 10-substituted 9AC derivatives (with halogen or methyl groups) have shown that these modifications can dramatically alter solid-state photoreactivity. researchgate.netfigshare.com For example, while a series of 10-halogenated 9AC molecules (F, Cl, Br) adopted a similar stacked packing motif, only the fluoro-substituted version was photoreactive in the solid state. researchgate.net Methyl or phenyl substitution at the 10-position resulted in a complete loss of photoreactivity due to unfavorable changes in crystal packing. figshare.com

The electronic effects of substituents, described by Hammett parameters, correlate with photochemical reactivity. nih.gov Stronger electron-withdrawing groups on the 9-position lead to larger red shifts in the maximum wavelength for photodimerization. nih.gov Furthermore, the thermal stability of the resulting photodimers is influenced by these electronic effects; substituents with a high magnitude of electronic effect (both electron-donating and electron-withdrawing) lead to faster thermal dissociation of the dimer. nih.gov

The electronic transitions in ANCA and its derivatives are primarily of a π → π* character. iitkgp.ac.innih.gov The orientation of the carboxylic acid group relative to the anthracene plane, which can be affected by both steric hindrance from substituents and solvent interactions, plays a crucial role. iitkgp.ac.inacs.org Theoretical calculations suggest that in the ground state, the COOH group is twisted at an angle relative to the aromatic ring, but it may become more coplanar in the excited state, enhancing resonance charge transfer from the ring to the COOH group. acs.org This structural reorganization in the excited state is a key factor in the unique photophysical behavior of ANCA. researchgate.net

Solid State Photochemistry and Photomechanical Phenomena

[4+4] Photodimerization Reaction Mechanisms in Crystalline State

The photodimerization of anthracene (B1667546) derivatives in the solid state is a cornerstone of solid-state chemistry, providing a model system for intermolecular [4+4] cycloadditions. acs.org The thermally reversible [4+4] photodimerization of crystalline β-9-anthracenecarboxylic acid has been extensively studied using various spectroscopic and crystallographic techniques. researchgate.netacs.orgepa.gov These investigations have revealed a complex reaction mechanism. researchgate.netacs.orgepa.gov

The reactivity of molecules in the crystalline state is often governed by the topochemical principle, which posits that a reaction proceeds with minimal atomic and molecular movement. rsc.org For solid-state anthracene [4+4] photodimerization reactions to occur, the reactive carbon atoms of adjacent molecules must be within a certain proximity, typically around 4.2 Å, and satisfy specific orientational constraints. rsc.orgscispace.com This principle is fundamental to predicting the structure of the photoproduct crystal. rsc.org In the case of 9-AC, the crystal packing pre-organizes the monomer molecules in a way that facilitates the photodimerization reaction.

Substituted anthracenes can form two main types of photodimers: head-to-head (syn) and head-to-tail (anti), referring to the relative orientation of the substituents on the dimer. researchgate.netresearchgate.net While irradiation of 9-substituted anthracenes typically yields head-to-tail dimers, 9-AC crystallizes in a head-to-head "syn" arrangement. researchgate.nettandfonline.com Despite initial assumptions that this syn arrangement might hinder the [4π+4π] photocycloaddition due to electronic and steric factors, solid-state NMR has confirmed that 9-AC does indeed undergo this reaction. researchgate.net However, studies on double salts of 9-AC with various diamines, aimed at producing uncommon head-to-head dimers, resulted in the formation of the head-to-tail dimer and an unsymmetrical dimer, but not the head-to-head product. tandfonline.comtandfonline.com The head-to-tail dimer of 9-AC has been successfully obtained by reacting the monomer in various solvents. acs.orgresearchgate.net

The formation of different dimer configurations can lead to disorder within the crystal lattice. researchgate.netacs.orgepa.gov Quantum chemical calculations suggest that the observed disorder during the photodimerization of β-9-anthracenecarboxylic acid is due to the formation of at least three different product configurations. researchgate.netacs.orgepa.gov

The anisotropic nature of the crystal structure leads to an anisotropic mechanical response upon irradiation. This means that the mechanical deformation, such as bending or expansion, occurs in specific directions determined by the crystal axes. The photomechanical response is a direct consequence of the structural changes occurring at the molecular level, which are then amplified throughout the crystal lattice. bohrium.comacs.org

Reversible Photomechanical Response and Actuation Mechanisms

The photodimerization of 9-AC is a reversible process, which is key to its potential application as a photomechanical actuator. researchgate.netfigshare.comrsc.org The mechanical work is primarily generated by the relaxation of the crystal lattice to accommodate the newly formed photoproduct, rather than by the photochemical event itself. rsc.org

The photodimer of 9-AC and its derivatives can dissociate back to the monomer form, a process that can be thermally induced. rsc.org The rate of this dissociation determines the recovery time of the material after a photomechanical actuation cycle. nih.govrsc.org For example, 4-fluoro-9-anthracenecarboxylic acid (4F-9AC) is a thermally reversible photomechanical crystal where the head-to-head photodimer is unstable due to steric interactions and spontaneously reverts to the monomers in under a minute at room temperature. nih.gov

The dissociation kinetics can be complex and are influenced by factors such as the initial concentration of the photodimer. rsc.orgrsc.org At high dimer concentrations, the dissociation can slow down and become nonexponential. rsc.org The recovery times can vary significantly with small molecular modifications. For instance, fluorinated derivatives of 9-AC have shown a wide range of photodimer dissociation rates and mechanical recovery times, with 4F-9AC exhibiting a rapid recovery of about 30 seconds. acs.org

| Compound | Recovery Time | Reference |

|---|---|---|

| 4-Fluoro-9-anthracenecarboxylic acid (4F-9AC) | ~30 seconds | acs.org |

| 9-Anthracenecarboxylic acid (9-AC) | Longer than 4F-9AC | researchgate.net |

| 10-Fluoro-9-anthracenecarboxylic acid | Much longer than 9-AC | researchgate.netescholarship.org |

The photomechanical effect in 9-AC has been observed in both single crystals and nanorods. acs.orgnih.govnih.gov Upon irradiation with UV light, these structures can undergo bending, twisting, or expansion. nih.govnih.gov The bending mechanism in nanorods of 9-AC is attributed to the lattice mismatch between the monomer and the dimer phases upon light exposure. nih.gov

Steric and Electronic Factors Influencing Photomechanical Performance

The photomechanical performance of materials based on anthracene-9-carboxylic acid (9AC) is profoundly influenced by steric and electronic factors, which can be tuned by chemical substitution on the anthracene core. rsc.orgrsc.org These factors determine the crystal packing, the energetics of the photodimerization reaction, and the stability of the resulting photodimer, all of which are critical for the material's function as a photomechanical actuator. figshare.comresearchgate.net

Steric Effects:

Steric hindrance plays a dominant role in the photodimerization capability of 9AC derivatives. The [4+4] photodimerization requires the anthracene cores of adjacent molecules in the crystal lattice to be positioned in a parallel, stacked arrangement. Substituents at key positions can disrupt this packing or introduce significant strain in the photodimer.

Substitution at the 10-position: Introducing bulky groups like methyl or phenyl at the 10-position of the anthracene ring completely quenches the photoreactivity in the solid state. figshare.com This is primarily due to unfavorable changes in the crystal packing that prevent the necessary alignment for photodimerization. figshare.com

Halogenation: A series of 10-halogenated (F, Cl, Br) 9AC derivatives all adopt a similar stacked packing motif, yet only the 10-fluoro-9-anthracenecarboxylic acid is photoreactive. figshare.com For larger halogens like chlorine and bromine, the steric clash is too significant. Density functional theory (DFT) calculations have indicated an energetic threshold of 80–90 kJ/mol for the dimerization reaction; substitutions that push the reaction energy above this threshold due to steric strain will prevent the reaction. rsc.orgrsc.org For instance, 10-chloro-9-anthracenecarboxylic acid does not photodimerize experimentally due to the high reaction energy caused by the steric clash of the large chlorine atoms. bohrium.com

Carboxylic Acid Group: The head-to-head arrangement of the photodimer of 9AC is inherently unstable due to steric interactions between the carboxylic acid groups on adjacent molecules. nih.gov This instability is crucial for the thermal reversibility (T-type) of these materials, as it facilitates the spontaneous dissociation of the dimer back to the monomers. nih.govresearchgate.net

Electronic Effects:

While often intertwined with steric effects, the electronic nature of substituents also modulates photomechanical properties. Halogenation, for example, alters the electronic landscape of the anthracene core.

Fluorine Substitution: Fluorination has been shown to be a successful strategy for improving the photomechanical properties of 9AC. acs.org For example, 4-fluoro-9-anthracenecarboxylic acid crystals exhibit a rapid mechanical recovery (on the order of 30 seconds) and are less brittle than the parent 9AC crystals, with a reduced elastic modulus and hardness. acs.org This allows them to undergo numerous mechanical bending cycles without fracture. acs.org The improved performance is attributed to subtle changes in intermolecular interactions rather than significant alterations in crystal packing. acs.org

General Halogenation: DFT studies on various fluorinated and chlorinated 9AC derivatives show that the position of the halogen atom significantly affects the photomechanical response, influencing parameters like lattice parameter changes and theoretical work density. bohrium.com While replacing fluorine with chlorine at some positions might not drastically alter the work density, in other cases, such as with 2,6-dichloro-9-anthracenecarboxylic acid, it leads to a distinctly different photomechanical response compared to its fluorinated counterpart. bohrium.com

The interplay of electronic relaxation, steric interactions, and crystal packing presents a complex challenge in designing photomechanical materials. figshare.comresearchgate.net A successful design requires a delicate balance: the molecules must pack in a way that allows for photodimerization, the reaction must be energetically accessible, and for reversible systems, the photodimer must be sufficiently unstable to revert to the monomer state. rsc.orgresearchgate.net

Table 2: Effect of Substituents on the Photomechanical Properties of Anthracene-9-Carboxylic Acid Derivatives

| Substituent/Position | Effect on Photoreactivity | Key Influencing Factor | Resulting Property | Citation |

|---|---|---|---|---|

| Methyl at C10 | Loss of photoreactivity | Crystal Packing | No photomechanical response. | figshare.com |

| Phenyl at C10 | Loss of photoreactivity | Crystal Packing | No photomechanical response. | figshare.com |

| Fluorine at C10 | Photoreactive | Steric/Electronic | Similar response to 9AC but with a much longer recovery time. | figshare.com |

| Chlorine at C10 | Not photoreactive | Steric Hindrance/High Reaction Energy | No photomechanical response. | figshare.combohrium.com |

| Bromine at C10 | Not photoreactive | Steric Hindrance | No photomechanical response. | figshare.com |

| Fluorine at C4 | Photoreactive | Intermolecular Interactions | Rapid recovery time (~30s), reduced brittleness, improved cycling. | acs.org |

| Vinylene at C9 | Photoreactive | Dimer Stability | Good photoreactivity and lack of fracture, but no reversibility. | figshare.com |

Crystallographic Studies and Supramolecular Chemistry

Single Crystal X-ray Diffraction Analysis of Anthracene-9-carboxylic Acid and its Derivatives

Single crystal X-ray diffraction has been a pivotal technique in elucidating the three-dimensional structure of anthracene-9-carboxylic acid and its derivatives, providing detailed insights into their molecular and crystal packing.

Anthracene-9-carboxylic acid (ACA) and its derivatives exhibit polymorphism, the ability to crystallize in multiple distinct crystal structures. bgu.ac.ilrsc.orgrsc.org This structural diversity arises from the complex interplay of intermolecular and molecule-substrate interactions. mdpi.com For instance, on a Ag(111) surface, ACA can form several ordered phases depending on the molecular surface density, including straight belt, zigzag double-belt, and dimer phases. mdpi.com

A notable example of polymorphism is observed in a ternary adduct of 2-amino-5-chloropyridine, anthracene-9-carboxylic acid, and trinitrobenzene. bgu.ac.ilrsc.orgrsc.org This system yields two polymorphic forms: Form I, a ternary molecular salt formed through proton transfer from the carboxylic acid to the pyridine (B92270), and Form II, a neutral ternary co-crystal where no proton transfer occurs. bgu.ac.ilrsc.org These polymorphs can be selectively crystallized from different solvents, with Form I crystallizing from acetonitrile (B52724) and Form II from methanol. bgu.ac.ilrsc.orgrsc.org Differential scanning calorimetry has shown that Form II is the thermodynamically more stable form, while Form I is kinetically favored. rsc.org

The photochemical dimer of anthracene-9-carboxylic acid also demonstrates structural versatility, readily forming solvates with various solvents. acs.orgresearchgate.netfigshare.com This propensity to incorporate solvent molecules within its crystal lattice further highlights the diverse crystallographic possibilities of ACA derivatives. acs.orgresearchgate.netfigshare.com

A predominant feature in the crystal structure of anthracene-9-carboxylic acid is the formation of hydrogen-bonded cyclic dimers. iucr.orgnih.goviucr.org In the centrosymmetric space group P21/n, two ACA molecules associate via a pair of O–H···O hydrogen bonds between their carboxylic acid groups, forming a stable dimeric unit. iucr.orgnih.goviucr.org In this arrangement, the carboxyl oxygen and hydrogen atoms are ordered. iucr.orgnih.goviucr.org The formation of these dimers is a key stabilizing interaction, with a calculated energy gain of 29 kJ/mol. mdpi.com

The dynamics of the protons within these hydrogen bonds have been a subject of investigation. Studies combining single crystal X-ray diffraction and FTIR spectroscopy on β-9-anthracene carboxylic acid have indicated a disorder in the protons of the cyclic hydrogen bond. rsc.org This disorder allows for the determination of the energy difference between two proton sites along the hydrogen bond, providing insight into the potential energy curve for the OH-stretching motion and the dynamics of proton transfer. rsc.org In some cases, such as in cocrystals with dipyridines, the primary hydrogen bonding interaction shifts from the acid-acid homosynthon to an acid-pyridine hetero-synthon, where O–H···N hydrogen bonds stabilize the cocrystal phase. mdpi.com

Beyond the dominant hydrogen bonding, the crystal packing of anthracene-9-carboxylic acid and its derivatives is further stabilized by a variety of weaker intermolecular interactions, including π···π stacking and C–H···π interactions. mdpi.com

In the crystal structure of pure ACA, π-π interactions between the anthracene (B1667546) cores of neighboring dimers play a crucial role in stabilizing the crystal lattice. mdpi.com The anthracene cores of the dimers are organized in a herringbone configuration and stack along the nih.gov direction. mdpi.com The dihedral angle between the planes of the anthracene cores in an isolated dimer is approximately 79°. mdpi.com

In cocrystals of ACA with dipyridine coformers, both face-to-face π···π and C–H···π interactions are instrumental in stabilizing the three-dimensional assembly. mdpi.com For instance, in the cocrystal with 1,2-bis(4-pyridyl)ethylene, π···π stacking distances range from 3.54 to 4.06 Å, and C–H···π distances are between 3.50 and 3.56 Å. mdpi.com Similarly, in a dinuclear erbium(III) complex with ACA, numerous intermolecular C–H···π interactions between the anthracene rings contribute to the formation of a two-dimensional supramolecular network. nih.gov

Table 1: Crystallographic Data for Anthracene-9-carboxylic Acid and a Derivative

| Compound | Crystal System | Space Group | Key Interactions | Reference |

|---|---|---|---|---|

| Anthracene-9-carboxylic acid | Monoclinic | P21/n | Cyclic-dimer hydrogen bonds, π-π stacking | iucr.orgnih.gov |

| ACA-BPEE Cocrystal | Monoclinic | C2/c | O–H···N hydrogen bonds, C–H···O, π···π, C–H···π | mdpi.com |

Cocrystallization and Supramolecular Assembly Design

The ability of anthracene-9-carboxylic acid to form predictable and robust intermolecular interactions makes it a valuable building block in crystal engineering and the design of supramolecular assemblies with tailored properties.

Cocrystallization of anthracene-9-carboxylic acid with suitable coformers offers a powerful strategy to tune its solid-state photophysical properties and develop new luminescent materials. mdpi.com The selection of coformers is guided by their potential to form specific hydrogen bond interactions with the carboxylic acid group of ACA. mdpi.com

For example, new luminescent cocrystals have been successfully prepared by combining ACA with dipyridine coformers like 1,2-bis(4-pyridyl)ethylene and 1,2-bis(4-pyridyl)ethane. mdpi.com In these cocrystals, the primary supramolecular synthon is the acid-pyridine interaction, forming a three-component assembly of two ACA molecules and one dipyridine molecule. mdpi.com The resulting materials exhibit tunable photophysical properties compared to pure ACA, which is attributed to charge transfer between the ACA and coformer molecules. mdpi.com The three-dimensional structure of these cocrystals is further directed by C–H···O hydrogen bonds and stabilized by π···π and C–H···π interactions, often leading to interpenetrated networks. mdpi.com

Anthracene-9-carboxylic acid and its derivatives can participate in host-guest chemistry with macrocyclic molecules such as cucurbiturils and cyclodextrins, leading to the formation of well-defined supramolecular assemblies.

A novel supramolecular coordination assembly has been synthesized using cucurbit rsc.orguril (CB rsc.org) and a zinc complex of anthracene-9-carboxylic acid, [Zn(ACA)4]2-. acs.org The formation of this assembly is driven by non-covalent interactions, including π···π, C–H···π, and hydrogen bonding between the outer surface of the CB rsc.org macrocycle and the zinc-ACA complex. acs.org Such assemblies can exhibit interesting properties, such as serving as multi-responsive luminescent sensors. acs.org

Cyclodextrins have also been employed to modulate the behavior of anthracene derivatives. For instance, the photocyclodimerization of 2-anthracenecarboxylic acid has been mediated by γ-cyclodextrins, influencing the enantioselectivity of the reaction. The formation of a host-guest inclusion complex between 9-anthroic acid and β-cyclodextrin has been used to probe the origin of its dual fluorescence, with the cyclodextrin (B1172386) cavity isolating single guest molecules and thus helping to distinguish between unimolecular and bimolecular processes. The complexation behavior and subsequent photoreactions are highly dependent on the nature of the cyclodextrin and any modifications made to its structure.

Table 2: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Systematic Name |

|---|---|

| Anthracene-9-carboxylic acid | Anthracene-9-carboxylic acid |

| ACA | Anthracene-9-carboxylic acid |

| 2-amino-5-chloropyridine | 5-chloro-2-pyridinamine |

| Trinitrobenzene | 1,3,5-Trinitrobenzene |

| 1,2-bis(4-pyridyl)ethylene | 1,2-Di(pyridin-4-yl)ethene |

| 1,2-bis(4-pyridyl)ethane | 1,2-Di(pyridin-4-yl)ethane |

| Cucurbit rsc.orguril | Cucurbit rsc.orguril |

| β-cyclodextrin | Beta-cyclodextrin |

| γ-cyclodextrin | Gamma-cyclodextrin |

| 2-anthracenecarboxylic acid | Anthracene-2-carboxylic acid |

Surface Self-Assembly and Adsorption Phenomena

The behavior of anthracene-9-carboxylic acid (AnCA) at the interface of solid surfaces is a rich area of study, revealing complex self-assembly and adsorption phenomena. These processes are governed by a delicate balance of intermolecular and molecule-substrate interactions, leading to a variety of ordered structures.

On the Ag(111) surface, anthracene-9-carboxylic acid exhibits remarkable polymorphism in its self-assembled structures. mdpi.com Investigations using scanning tunneling microscopy (STM) have shown that the molecular surface density plays a critical role in determining the resulting ordered phase. mdpi.com As the coverage of AnCA on the Ag(111) surface increases, a sequence of distinct, ordered adlayer structures is formed. mdpi.comresearchgate.net

Initially, at lower surface densities, AnCA molecules may exist in a two-dimensional gas phase. acs.org With increasing coverage, they begin to self-organize into well-defined structures. mdpi.comacs.org Studies have identified several spontaneously formed phases on Ag(111), including a straight belt phase, a zigzag double-belt phase, and two simpler dimer phases. mdpi.com Upon annealing, a kagome phase can also be formed. mdpi.comresearchgate.net The transition between these phases is a dynamic process; for instance, one phase may be dominant within the first two hours of deposition, while another prevails after several days, indicating a progression towards a thermodynamically more stable structure. mdpi.com The formation of these complex, large-unit-cell structures is attributed to the interplay of intermolecular hydrogen bonding, molecule-substrate interactions, and steric demands at high molecular densities. mdpi.com

When adsorbed on a rutile TiO2(110) surface at room temperature, anthracene-9-carboxylic acid forms a commensurate herringbone c-(2 × 2) structure, as confirmed by low-energy electron diffraction (LEED). acs.org The molecules adsorb and diffuse on the surface, with a preference for movement along the mdpi.com direction of the substrate. acs.org This directional preference leads to the formation of asymmetric molecular assemblies that are elongated along the [1–10] direction. acs.org Upon annealing below the desorption temperature, this ordered superstructure undergoes an irreversible derangement. acs.org Further heating to approximately 300 °C results in the decomposition of the AnCA molecules into anthracene and carboxyl derivatives, which then desorb from the surface. acs.org

The following table summarizes the different ordered phases of anthracene-9-carboxylic acid observed on the Ag(111) surface:

| Phase Name | Formation Condition | Key Structural Feature |

| Straight Belt | Spontaneously formed | High-density phase with a large unit cell. mdpi.com |

| Zigzag Double-Belt | Spontaneously formed | High-density phase with a large unit cell. mdpi.com |

| Dimer Phases | Spontaneously formed | Simpler, lower-density structures. mdpi.com |

| Kagome Phase | Formed after annealing | Thermodynamically stable, flat-lying molecules. mdpi.com |

The orientation of anthracene-9-carboxylic acid molecules at surfaces is a critical factor influencing the structure of the self-assembled adlayers and is dictated by the nature of the substrate and the intermolecular forces.

On the Ag(111) surface, the orientation of AnCA molecules changes with surface coverage. At lower coverages, a larger overlap between the conjugated π-electrons of the anthracene core and the metal surface is expected, leading to a more flat-lying orientation. mdpi.com As the surface density increases, the molecules may tilt to accommodate more molecules and enhance intermolecular interactions. mdpi.com In some phases, head-to-head hydrogen bonds form between the carboxylic acid groups of two AnCA molecules, creating dimers. mdpi.comresearchgate.net The planarity of the anthracene core and the rotational freedom of the carboxylic acid group allow for this flexibility. researchgate.net In the annealed kagome phase, the carboxyl groups deprotonate, and weaker O···H–C hydrogen bonds form between oxygen atoms and the hydrogen atoms of the anthracene ring, resulting in a flat-lying configuration that maximizes the interaction with the Ag surface. mdpi.com

On the rutile TiO2(110) surface, AnCA molecules adopt a standing-up position, with the molecular plane perpendicular to the surface. acs.org The molecules are anchored to the titanium atoms of the rutile surface through the carboxylic acid group. acs.org The centers of the molecules are positioned over the rows of titanium atoms. acs.org This upright orientation allows for π-π interactions between the aromatic boards of adjacent molecules, which helps to stabilize the herringbone c-(2 × 2) structure. acs.org

On a p(2×1)O/Cu(110) surface, reflectance anisotropy spectroscopy (RAS) and infrared (IR) spectroscopy have been used to determine the orientation of adsorbed anthracene-9-carboxylic acid. aps.orgaps.org IR measurements confirm that the molecular plane is perpendicular to the surface, existing as an upright carboxylate species. aps.org The RAS data, which is sensitive to the azimuthal orientation, indicates that the aromatic ring is preferentially aligned along the direction of the copper substrate. aps.orgaps.org

The interaction of anthracene-9-carboxylic acid with various surfaces involves a combination of forces:

On Ag(111): The interaction is a balance between the π-substrate bonding of the anthracene core with the silver surface and the intermolecular hydrogen bonding between the carboxylic acid groups. mdpi.com The relative strength of these interactions dictates the observed structural polymorphism.

On Rutile TiO2(110): The primary interaction is the anchoring of the carboxylic acid group to the surface titanium atoms. acs.org This is supplemented by π-π stacking interactions between the upright anthracene moieties of neighboring molecules. acs.org

On p(2×1)O/Cu(110): The molecule binds as a carboxylate to the copper surface, with the aromatic ring oriented in a specific azimuthal direction due to the anisotropic nature of the reconstructed surface. aps.org

The following table provides a comparative overview of the molecular orientation and primary interactions of anthracene-9-carboxylic acid on different surfaces:

| Surface | Molecular Orientation | Primary Interfacial Interactions |

| Ag(111) | Varies with coverage (from flat-lying to tilted) | π-substrate bonding, intermolecular hydrogen bonding. mdpi.com |

| Rutile TiO2(110) | Standing-up (perpendicular to surface) | Carboxylate anchoring to Ti atoms, intermolecular π-π stacking. acs.org |

| p(2×1)O/Cu(110) | Upright with specific azimuthal alignment | Carboxylate bonding to Cu, alignment along direction. aps.orgaps.org |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has been widely employed to investigate the properties of anthracene-9-carboxylic acid and its derivatives. These calculations provide a fundamental understanding of the molecule's behavior at the electronic level.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in anthracene-9-carboxylic acid (ground-state geometry) and the distribution of electrons within the molecule (electronic structure).

Studies have shown that for anthracene-9-carboxylic acid, the carboxylic acid group is not coplanar with the anthracene (B1667546) ring in its lowest-energy ground state. scispace.com The dihedral angle between the carboxylic acid group and the aromatic plane is calculated to be approximately 56.6°. scispace.comvt.edu This twisted conformation is a result of steric hindrance between the carboxylic acid group and the adjacent hydrogen atoms on the anthracene core.

The electronic structure is also significantly influenced by the position of the carboxylic acid group. DFT calculations reveal that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are primarily distributed over the π-system of the anthracene ring. mdpi.com The addition of electron-withdrawing groups, like halogens, to the anthracene core systematically lowers the energies of both the HOMO and LUMO. rsc.org

| Compound | Dihedral Angle (°) | Reference |

|---|---|---|

| 1,4-anthracene dicarboxylic acid | 0 | scispace.comvt.edu |

| 2,6-anthracene dicarboxylic acid | 0 | scispace.comvt.edu |

| 9,10-anthracene dicarboxylic acid | 56.6 | scispace.comvt.edu |

The energies of the HOMO and LUMO are crucial for understanding a molecule's electronic properties and reactivity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is related to the energy required for electronic excitation. mdpi.com

DFT and time-dependent DFT (TD-DFT) calculations are used to predict these orbital energies and the nature of electronic transitions (the movement of an electron from an occupied to an unoccupied orbital upon absorption of light). researchgate.net For anthracene-9-carboxylic acid, the lowest energy electronic transition is typically a π-π* transition, involving the promotion of an electron from the HOMO to the LUMO within the anthracene ring system. mdpi.com

Studies on substituted anthracene-9-carboxylic acids have shown that while halogen substitution can shift the individual HOMO and LUMO energy levels by as much as 0.5 eV, the net effect on the HOMO-LUMO gap is often small, typically not exceeding 0.2 eV. rsc.org This is because the shifts in the HOMO and LUMO levels tend to offset each other. rsc.org TD-DFT calculations have also been used to accurately predict absorption and emission spectra in various solvents. researchgate.net

| Substituent | HOMO Shift (eV) | LUMO Shift (eV) | HOMO-LUMO Gap Change (eV) | Reference |

|---|---|---|---|---|

| F | ~ -0.5 | ~ -0.3 | ~ 0.2 | rsc.org |

| Cl | Slightly larger than F | Slightly larger than F | Not more than 0.2 | rsc.org |

Prediction of Reaction Energetics and Pathways

Computational methods are invaluable for predicting the feasibility and mechanisms of chemical reactions involving anthracene-9-carboxylic acid. By calculating the energies of reactants, products, and transition states, chemists can understand the energetic landscape of a reaction.

Anthracene-9-carboxylic acid undergoes a [4+4] photodimerization reaction, a process that is central to its use in photomechanical materials. rsc.orgescholarship.org Computational studies, often using methods like dispersion-corrected second-order Møller-Plesset perturbation theory (MP2D) due to the difficulty in accurately modeling anthracene photodimerization with standard DFT functionals, have been employed to investigate the energetics of this reaction. rsc.org

These calculations have revealed that steric interactions play a dominant role in the ability of the molecules to form photodimers. rsc.org An energetic threshold of approximately 80-90 kJ/mol has been identified for the dimerization reaction. rsc.orgescholarship.org The calculations also show that the head-to-head (hh) photodimer, which is often formed in the solid state due to crystal packing forces, is generally less stable than the head-to-tail (ht) photodimer by about 32-35 kJ/mol due to steric clashes between the carboxylic acid groups. rsc.org

Proton transfer is another important process in the chemistry of anthracene-9-carboxylic acid, particularly in its acid-base equilibria and its interactions in different solvent environments. researchgate.net Computational methods can be used to map out the potential energy surface for proton transfer, revealing the energy changes as a proton moves from one site to another.

While specific detailed studies on the proton transfer dynamics of isolated anthracene-9-carboxylic acid are not extensively documented in the provided context, the principles of such calculations are well-established. For instance, in studies of similar carboxylic acids, calculations of the potential energy curves for intramolecular proton transfer can determine the presence or absence of a second energy minimum, which indicates whether a tautomeric equilibrium exists. mdpi.com These computational approaches can elucidate the mechanisms of proton transfer, whether they occur intramolecularly or intermolecularly within dimers or larger aggregates. mdpi.com

Solid-State Computational Frameworks and Crystal Structure Prediction

Understanding the behavior of anthracene-9-carboxylic acid in the solid state is crucial for its application in materials science. Computational frameworks have been developed to predict crystal structures and to understand the relationship between crystal packing and material properties.

A computational framework that combines crystal structure prediction, solid-state topochemical principles, and high-quality electronic structure methods has been proposed to predict solid-state photochemical transformations from first principles. scispace.comrsc.org This approach allows for the in-silico design of photomechanical molecular crystals. scispace.comrsc.org For anthracene-9-carboxylic acid, this framework has been used to predict the experimentally unknown solid-state transformation for the first time. scispace.comrsc.org

These predictions are validated by comparing calculated properties, such as powder X-ray diffraction patterns, with experimental data where available. scispace.com The success of these predictions demonstrates the power of computational methods to guide the discovery and design of new functional materials. scispace.comcolab.ws

Modeling Photomechanical Transformations in Molecular Crystals.

A significant area of research involves modeling the [4+4] photodimerization reaction that is central to the photomechanical effect in anthracene-9-carboxylic acid and its derivatives. rsc.orgunt.edu This reaction, where two anthracene molecules join together upon exposure to light, induces strain within the crystal lattice, leading to macroscopic mechanical motion. unt.edu

Computational frameworks have been developed to predict these solid-state crystal-to-crystal photochemical transformations from first principles. nsf.gov These models utilize crystal structure prediction and solid-state topochemical principles to forecast the structural changes and the resulting mechanical response. nsf.gov Theoretical studies have shown that the mechanical work performed by these crystals is a result of the relaxation of the crystal lattice to accommodate the newly formed photodimer, rather than a direct consequence of the photochemical reaction itself. nsf.govrsc.org

Density functional theory (DFT) and dispersion-corrected Møller-Plesset perturbation theory are key computational methods employed to investigate the energetics of both the isolated molecule and the crystal lattice. rsc.orgrsc.org These calculations help to determine orbital energies, photodimerization reaction energies, and lattice energies. rsc.orgrsc.org Theoretical models have highlighted the crucial role of steric interactions in the formation of photodimers, suggesting an energetic threshold for the dimerization reaction. rsc.org

Anisotropic Mechanical Performance and Work Densities in Actuator Materials.

Theoretical models are instrumental in quantifying the anisotropic mechanical performance and work densities of anthracene-9-carboxylic acid-based actuators. nsf.govnsf.gov These models establish a photomechanical engine cycle to characterize the anisotropic work produced by the structural changes during photodimerization. nsf.gov

The work density, a key parameter for actuator materials, represents the amount of work that can be generated per unit volume. nih.govacs.org Computational studies have predicted large work densities on the order of 10^7 J/m³ for anthracene-based systems, underscoring their potential as powerful molecular engines. nsf.govrsc.org These theoretical predictions align with experimentally determined work densities for anthracene-based photomechanical crystals, which are comparable to those of piezoelectric materials. nih.govacs.org

The table below, derived from a comparative study of various anthracene-based photomechanical crystals, highlights the performance metrics of anthracene-9-carboxylic acid (9AC) as an actuator material. nih.gov

Table 1: Performance Metrics of Anthracene-9-Carboxylic Acid (9AC) Actuator

| Parameter | Value |

|---|---|

| Maximum Stroke | 1.02 x 10⁻⁴ - 7.02 x 10⁻⁴ m |

| Maximum Force | 6.75 x 10⁻⁵ - 4.63 x 10⁻⁴ N |

| Actuation Speed | 1.47 x 10⁻⁵ - 2.34 x 10⁻⁴ m/s |

| Work Output | 6.91 x 10⁻⁹ - 3.25 x 10⁻⁷ J |

This data is part of a broader study and represents a range of observed values. nih.govacs.org

Time-Dependent DFT (TD-DFT) for Excited-State Properties

Time-dependent density functional theory (TD-DFT) is a powerful computational tool for investigating the excited-state properties of molecules like anthracene-9-carboxylic acid. researchgate.netresearchgate.net This method is used to calculate excited-state energies and absorption wavelengths, providing insights into the electronic transitions that occur upon photoexcitation. researchgate.net

TD-DFT calculations, often combined with the polarizable continuum model (PCM) to simulate solvent effects, have been employed to study the optical properties of anthracene-9-carboxylic acid in different environments. researchgate.net These studies have explored the accuracy of various long-range corrected hybrid functionals in reproducing experimental vertical absorption and emission transition energies. researchgate.net

Research has shown that for anthracene-9-carboxylic acid, the first electronically excited state involves a significant structural change. researchgate.net The dihedral angle between the carboxylic acid group and the anthracene ring system, which is nearly 60 degrees in the ground state, relaxes to approximately 30 degrees in the excited state. researchgate.net In contrast, for the deprotonated form, anthracene-9-carboxylate, the carboxylate group remains largely decoupled from the aromatic system in both the ground and excited states, with a dihedral angle of nearly 90 degrees. researchgate.net

Further TD-DFT studies on related anthracene dicarboxylic acids have revealed that the position of the carboxylic acid groups significantly influences the excited-state properties. scispace.com For instance, in 9,10-anthracene dicarboxylic acid, significant changes between the ground and excited state geometries are observed, with the dihedral angles decreasing and the anthracene moiety undergoing puckering upon excitation. scispace.com These computational findings are crucial for understanding the photophysical behavior and for the rational design of new photoactive materials based on the anthracene scaffold. scispace.com

Advanced Applications in Materials Science and Analytical Chemistry

Luminescent Materials Development

The unique photoluminescence of the anthracene (B1667546) moiety forms the basis for its use in a variety of light-emitting materials. By modifying and incorporating anthracene-9-carboxylic acid into larger systems, researchers can tune its optical and electronic properties for specific applications.

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Sensors